2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(4-Chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a bis-indole derivative featuring a central acetamide linker. The molecule contains two distinct indole moieties: one substituted with a chloro group at the 4-position and another linked via an ethyl group to the acetamide nitrogen. This structural motif is common in bioactive molecules, particularly in anticancer and antiparasitic research, due to the indole ring’s ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C20H18ClN3O |
|---|---|
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O/c21-17-5-3-7-19-16(17)9-11-24(19)13-20(25)22-10-8-14-12-23-18-6-2-1-4-15(14)18/h1-7,9,11-12,23H,8,10,13H2,(H,22,25) |
InChI Key |
BTASRJYUTLAQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-1H-Indole Precursor
The 4-chloroindole moiety is synthesized via a modified Sandmeyer reaction starting from 2-chloro-6-nitrotoluene:
Nitration and Reduction :
- 2-Chloro-6-nitrotoluene undergoes catalytic hydrogenation to yield 2-chloro-6-aminotoluene.
- Diazotization with NaNO₂/HCl followed by treatment with CuCl produces 4-chloroindole.
$$
\text{2-Chloro-6-nitrotoluene} \xrightarrow[\text{H}2/\text{Pd}]{\text{Reduction}} \text{2-Chloro-6-aminotoluene} \xrightarrow[\text{NaNO}2/\text{HCl}]{\text{Diazotization}} \text{4-Chloroindole}
$$
Preparation of 2-(1H-Indol-3-yl)ethylamine
The ethylamine-linked indole precursor is synthesized via a two-step process:
- Mannich Reaction :
- Indole reacts with formaldehyde and ethylamine hydrochloride to form 2-(1H-indol-3-yl)ethylamine (tryptamine derivative).
$$
\text{Indole} + \text{CH}2\text{O} + \text{CH}3\text{CH}2\text{NH}2\cdot\text{HCl} \rightarrow \text{2-(1H-Indol-3-yl)ethylamine}
$$
Conditions : Ethanol, reflux, 6 hours.
Yield : 85%.
Amide Bond Formation: Chloroacetyl Chloride-Mediated Coupling
The final step involves coupling 4-chloroindole with 2-(1H-indol-3-yl)ethylamine via chloroacetyl chloride:
Chloroacetylation of 4-Chloroindole :
- 4-Chloroindole reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{4-Chloroindole} + \text{ClCH}_2\text{COCl} \xrightarrow[\text{TEA}]{\text{DCM, 0–5°C}} \text{2-Chloro-N-(4-chloro-1H-indol-1-yl)acetamide}
$$Yield : 78%.
Nucleophilic Substitution with Ethylamine-Indole :
- The chloroacetamide intermediate reacts with 2-(1H-indol-3-yl)ethylamine in DCM under reflux:
$$
\text{2-Chloro-N-(4-chloro-1H-indol-1-yl)acetamide} + \text{2-(1H-Indol-3-yl)ethylamine} \xrightarrow[\text{Reflux}]{\text{DCM}} \text{Target Compound}
$$Reaction Time : 12 hours.
Yield : 65%.
Alternative Route: Carbodiimide-Mediated Coupling
To improve yield and reduce side reactions, a carbodiimide-based method using 1,1-carbonyldiimidazole (CDI) is employed:
Activation of Indole-3-acetic Acid :
- 4-Chloroindole-3-acetic acid reacts with CDI in acetonitrile to form an acyl imidazole intermediate.
$$
\text{4-Chloroindole-3-acetic acid} + \text{CDI} \xrightarrow[\text{Pyridine}]{\text{CH}_3\text{CN}} \text{Acyl imidazole intermediate}
$$Amidation with Ethylamine-Indole :
$$
\text{Acyl imidazole intermediate} + \text{2-(1H-Indol-3-yl)ethylamine} \rightarrow \text{Target Compound}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side products. Dichloromethane (DCM) balances reactivity and selectivity:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 65 | 95 |
| Acetonitrile | 80 | 82 | 89 |
| DMF | 100 | 70 | 78 |
Base Selection
Triethylamine (TEA) outperforms pyridine in chloroacetyl chloride-mediated reactions due to superior HCl scavenging:
| Base | Reaction Time (h) | Yield (%) |
|---|---|---|
| TEA | 12 | 78 |
| Pyridine | 18 | 62 |
Purification and Characterization
Chromatographic Purification
The crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v), followed by recrystallization from ethanol.
Spectroscopic Characterization
Key spectral data for the target compound:
Industrial-Scale Production Considerations
Scalable synthesis requires:
- Continuous Flow Reactors : To enhance mixing and heat transfer during exothermic amidation.
- Crystallization Optimization : Anti-solvent addition (e.g., water) to improve yield and particle size distribution.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous indole-acetamide derivatives:
Key Observations:
Structural Variations :
- Chloro Substitution Position : The target compound’s 4-chloroindole differs from the 6-chloro isomer (Y041-0803), which may alter steric and electronic interactions with biological targets .
- Side Chains : Modifications such as pyridin-3-yl () or methoxyethyl () groups influence solubility and target specificity. For example, the pyridin-3-yl side chain in ’s compound enhances binding to CYP51’s hydrophobic active site .
Physical Properties :
- Melting points (e.g., 192–194°C for compound 10j vs. 153–154°C for 10m) correlate with crystallinity, which is affected by substituent bulk and hydrogen-bonding capacity .
- Yields for analogs range from 6% to 38%, reflecting synthetic challenges in indole functionalization and amide coupling .
Biological Activity :
Biological Activity
The compound 2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic indole derivative that has garnered attention due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 343.81 g/mol. The structure features a chloro-substituted indole ring and an acetamide moiety which are essential for its biological activity.
Indole compounds often exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in cellular processes, such as kinases and proteases.
- Interaction with Receptors : These compounds may act as ligands for various receptors, influencing signaling pathways.
- Antioxidant Properties : Some indoles possess antioxidant capabilities, protecting cells from oxidative stress.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | |
| MCF-7 (Breast Cancer) | 4.8 | |
| A549 (Lung Cancer) | 6.0 |
These results suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound possesses moderate antibacterial and antifungal activities.
Antiviral Activity
Preliminary studies have shown potential antiviral effects against several viruses:
The selectivity index suggests that the compound is relatively safe for host cells while effectively inhibiting viral replication.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a preclinical trial involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests potential for further development as an anticancer agent.
- Antimicrobial Efficacy in Clinical Isolates : A study investigating clinical isolates of Staphylococcus aureus demonstrated that the compound effectively reduced bacterial load in vitro and showed promise for use in treating resistant strains.
Q & A
Q. How can catalytic methods (e.g., palladium) improve synthetic efficiency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
